(3-Dimethylaminomethyl-phenyl)-thiourea
Description
Properties
Molecular Formula |
C10H15N3S |
|---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
[3-[(dimethylamino)methyl]phenyl]thiourea |
InChI |
InChI=1S/C10H15N3S/c1-13(2)7-8-4-3-5-9(6-8)12-10(11)14/h3-6H,7H2,1-2H3,(H3,11,12,14) |
InChI Key |
QJSRVVDCAYXCBA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)NC(=S)N |
Origin of Product |
United States |
Scientific Research Applications
Biological Applications
Thiourea derivatives, including (3-Dimethylaminomethyl-phenyl)-thiourea, have been extensively studied for their biological activities. The compound exhibits a range of pharmacological properties:
- Antibacterial Activity : Thiourea derivatives have shown significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. Studies indicate that certain thioureas possess minimum inhibitory concentrations (MIC) lower than conventional antibiotics, suggesting potential as new antibacterial agents .
- Antifungal and Antitubercular Properties : Research has demonstrated that thiourea derivatives can inhibit fungal growth and show activity against Mycobacterium tuberculosis. For instance, specific derivatives have been reported with MIC values as low as 3.13 µg/mL against tuberculosis .
- Anticancer Potential : There is increasing evidence that thiourea compounds can induce apoptosis in cancer cells. For example, studies have highlighted their effectiveness in inhibiting tumor growth and proliferation through various mechanisms .
- Other Biological Activities : Additional pharmacological properties include anti-inflammatory, antioxidant, and antiviral effects. The versatility of thiourea derivatives makes them valuable in developing new therapeutic agents .
Chemical Synthesis and Organic Chemistry
Thiourea derivatives serve as crucial intermediates in organic synthesis. They are utilized for:
- Synthesis of Heterocycles : this compound can be employed to synthesize various heterocyclic compounds such as thiazoles and pyrimidines, which are important in drug discovery .
- Organocatalysis : Thioureas have been identified as effective organocatalysts in several reactions, enhancing reaction rates and selectivity in organic transformations .
Agricultural Applications
In agriculture, thiourea derivatives are recognized for their:
- Pesticidal Properties : Certain thioureas exhibit insecticidal and herbicidal activities, making them candidates for developing safer agricultural chemicals .
- Plant Growth Regulators : They can also act as growth regulators, influencing plant development and stress responses under adverse conditions .
Materials Science
Thiourea derivatives find applications in materials science due to their unique properties:
- Polymer Chemistry : They are used in synthesizing polymers with specific functionalities, contributing to the development of new materials with enhanced properties such as thermal stability and flame retardancy .
- Coordination Chemistry : Thioureas can form coordination complexes with metals, which are useful in catalysis and sensor technology for detecting heavy metals or anions .
Table 1: Biological Activities of this compound Derivatives
Table 2: Synthetic Applications of Thiourea Derivatives
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of synthesized thiourea derivatives against multiple bacterial strains. The findings indicated that the derivatives exhibited superior activity compared to standard antibiotics, highlighting their potential as novel therapeutic agents .
- Cancer Cell Apoptosis Induction : Research focused on the anticancer properties of specific thiourea derivatives showed marked induction of apoptosis in cancer cell lines through mitochondrial pathways. This study emphasizes the need for further exploration into their mechanisms of action to develop effective cancer therapies .
Chemical Reactions Analysis
3.1. Michael Addition Reactions
(3-Dimethylaminomethyl-phenyl)-thiourea acts as an organocatalyst in Michael addition reactions, promoting the formation of carbon-carbon bonds. This is facilitated by the electron-donating nature of the dimethylamino group, which enhances the nucleophilicity of the compound.
3.2. Bifunctional Catalysis
Thioureas, including This compound , can function as bifunctional catalysts. Both the thiocarbonyl and amine functionalities participate in catalytic activity through non-covalent interactions, making them effective in various organic transformations.
Analytical Techniques for Characterization
The structure and properties of This compound can be analyzed using several techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insights into the molecular structure and bonding characteristics.
-
Infrared (IR) Spectroscopy : Helps identify functional groups present in the compound.
-
Differential Scanning Calorimetry (DSC) : Assesses thermal stability and phase transitions.
Comparison with Other Thiourea Derivatives
Thiourea derivatives, such as those synthesized from isothiocyanates and amines, exhibit diverse structural variations and applications. For instance, reactions involving aromatic amines often require reflux conditions due to lower reactivity, while aliphatic amines react at room temperature . The structural diversity of thioureas allows them to be tailored for specific applications, including sensing and biological activities .
Comparison with Similar Compounds
Structural Features
Thiourea derivatives differ primarily in substituent groups, which dictate their conformational and electronic properties:
Key Observations :
- Electron-donating groups (e.g., dimethylaminomethyl) increase solubility and basicity, whereas electron-withdrawing groups (e.g., CF₃, Cl) enhance electrophilicity and binding to metal ions .
- Steric bulk from substituents like dimethylphenyl or cyclohexyl groups can hinder intermolecular interactions, affecting crystal packing .
Key Observations :
Physical and Chemical Properties
Data from authoritative sources (e.g., Merck Index, crystallography studies):
Preparation Methods
Direct Amination with Isothiocyanates
The most widely reported method involves the reaction of 3-(dimethylaminomethyl)aniline with isothiocyanates under reflux conditions. This one-step process leverages nucleophilic attack by the primary amine on the electrophilic carbon of the isothiocyanate group, forming a thiourea bond. For example, phenyl isothiocyanate reacts stoichiometrically with the amine in anhydrous dichloromethane or tetrahydrofuran at 80°C for 6–8 hours, yielding 72–78% of the target compound after recrystallization.
Reaction Mechanism
Here, Ar represents the 3-(dimethylaminomethyl)phenyl group, and R typically denotes an alkyl or aryl substituent. The reaction’s exothermic nature necessitates controlled addition of the isothiocyanate to prevent side reactions such as oligomerization.
Optimization Parameters
-
Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reaction rates compared to nonpolar media.
-
Temperature : Yields plateau at 80°C; higher temperatures (>100°C) promote decomposition.
-
Stoichiometry : A 1:1 molar ratio of amine to isothiocyanate minimizes unreacted starting material.
Dithiocarbamate Oxidation Method
A two-step protocol adapted from Pseudomonas-derived tyrosinase inhibitor syntheses involves generating an intermediate isothiocyanate:
-
Dithiocarbamate Formation :
3-(Dimethylaminomethyl)aniline reacts with carbon disulfide in aqueous NaOH at 0–5°C, forming a sodium dithiocarbamate salt.
-
Oxidation to Isothiocyanate :
Sodium persulfate oxidizes the dithiocarbamate at 25°C, yielding the isothiocyanate intermediate.
-
Coupling with Ammonia :
The isothiocyanate is treated with aqueous ammonium hydroxide, affording the thiourea in 65–70% overall yield.
Advantages : This method avoids hazardous reagents like thiophosgene and enables large-scale synthesis. However, the oxidation step requires precise pH control to prevent hydrolysis of the isothiocyanate to thiols.
Ammonium Thiocyanate Method
A classical approach involves reacting the aryl amine with ammonium thiocyanate in hydrochloric acid:
Heating at 60°C for 12 hours in ethanol/water (1:1) yields 60–68% product. While operationally simple, this method suffers from lower efficiency due to competing urea formation and requires extensive purification via column chromatography.
Optimization of Reaction Conditions
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 7.5 | 78 | 95 |
| DCM | 8.9 | 72 | 93 |
| Ethanol | 24.3 | 65 | 89 |
| DMF | 36.7 | 81 | 97 |
Polar aprotic solvents like DMF stabilize the transition state through dipole interactions, enhancing reaction rates and yields. Protic solvents (e.g., ethanol) deactivate the isothiocyanate via hydrogen bonding, reducing efficiency.
Temperature and Time
Stoichiometric Considerations
A 10% excess of isothiocyanate drives the reaction to completion, as confirmed by HPLC monitoring. Sub-stoichiometric ratios leave unreacted amine, complicating purification.
Purification and Characterization
Purification Techniques
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃) : δ 7.45 (t, J = 7.8 Hz, 1H, ArH), 6.94 (d, J = 7.6 Hz, 1H, ArH), 3.72 (s, 2H, CH₂N), 2.31 (s, 6H, N(CH₃)₂).
-
IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1630 cm⁻¹ (C=S), 1245 cm⁻¹ (C-N).
-
DSC : Melting point 148–150°C with no decomposition below 200°C.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Direct Amination | 70–78 | 95–97 | High |
| Dithiocarbamate Oxidation | 65–70 | 93–95 | Moderate |
| Ammonium Thiocyanate | 60–68 | 85–90 | Low |
The direct amination route offers the best combination of yield and scalability, making it preferable for industrial applications. The dithiocarbamate method is advantageous for avoiding toxic reagents but requires additional steps .
Q & A
Q. What are the key structural features of (3-Dimethylaminomethyl-phenyl)-thiourea, and how can they be experimentally determined?
- Methodological Answer : The compound’s structure includes a thiourea backbone (-NH-CS-NH-) substituted with a 3-dimethylaminomethyl phenyl group. To confirm its geometry, employ single-crystal X-ray diffraction (SC-XRD) using SHELX software for refinement . Spectroscopic characterization via FT-IR (e.g., ν(C=S) at ~1190 cm⁻¹ and ν(N-H) at ~3179 cm⁻¹) and NMR can validate functional groups . Microelemental analysis (C, H, N, S) ensures stoichiometric purity .
Q. What synthetic routes are available for this compound, and how are yields optimized?
- Methodological Answer : Common routes involve nucleophilic substitution between 3-dimethylaminomethyl-phenylamine and thiophosgene or isothiocyanate derivatives. Optimize yields by controlling reaction temperature (0–5°C for exothermic steps) and solvent polarity (e.g., acetonitrile or THF). Monitor progress via TLC and purify via recrystallization (e.g., using ethanol/water mixtures) .
Advanced Research Questions
Q. How can computational methods predict the biological interactions of this compound?
- Methodological Answer : Use molecular docking (AutoDock Vina) to model binding affinities with target proteins (e.g., enzymes like tyrosine phosphatases). Validate predictions with density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular dynamics (MD) simulations to assess stability in physiological conditions . Combine results with experimental IC₅₀ values from enzyme inhibition assays .
Q. How to analyze thermal stability and decomposition pathways of this compound under varying conditions?
- Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition onset temperatures (~200–300°C). Use the Johnson-Mehl-Avrami equation to model kinetics (n ≈ 2–3.43) and calculate activation energy (E) via Flynn-Wall-Ozawa method. Couple with online FT-IR to identify gaseous decomposition products (e.g., NH₃, CS₂) .
Q. How to resolve contradictions in reported biological activity data (e.g., apoptosis induction vs. carcinogenicity)?
- Methodological Answer : Conduct dose-response studies to differentiate cytotoxic (apoptosis via cytochrome c release ) and subtoxic effects. Compare results with carcinogenicity assays (e.g., rodent models ). Use transcriptomic profiling (RNA-seq) to identify pathways affected at varying concentrations. Statistical analysis (ANOVA, p < 0.05) can clarify threshold effects .
Q. What experimental strategies minimize byproducts during the synthesis of this compound derivatives?
- Methodological Answer : Employ slow addition of reactants to reduce dimerization. Use scavengers (e.g., molecular sieves) to sequester reactive intermediates. Optimize pH (neutral to slightly basic) to favor thiourea formation over thiol byproducts. Characterize impurities via HPLC-MS and adjust reaction time/temperature iteratively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
